molecular formula C9H18 B8809629 1-Ethyl-1-methylcyclohexane CAS No. 30677-34-0

1-Ethyl-1-methylcyclohexane

Cat. No.: B8809629
CAS No.: 30677-34-0
M. Wt: 126.24 g/mol
InChI Key: YPJRYQGOKHKNKZ-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylcyclohexane (CAS No. 4926-90-3) is a branched cycloalkane with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol . Its structure consists of a cyclohexane ring substituted with both an ethyl (C₂H₅) and a methyl (CH₃) group attached to the same carbon atom (C1) . This spatial arrangement introduces steric effects and influences physical properties such as boiling point and density. The compound has been identified as a minor constituent (0.11%) in agarwood (Aquilaria agallocha Roxb.) volatile oil, indicating its natural occurrence .

Scientific Research Applications

Analytical Applications

Gas Chromatography and Mass Spectrometry
1-Ethyl-1-methylcyclohexane is frequently used as a standard in gas chromatography (GC) and mass spectrometry (MS) due to its well-defined mass spectrum. It serves as a reference compound for calibrating instruments and validating methods. The compound's mass spectrum shows significant fragments at m/z = 111 and m/z = 97, which are useful for identifying structural features during analysis .

Table 1: Mass Spectrum Data of this compound

Fragment Ionm/z RatioDescription
M+126Molecular ion
Fragment A111Loss of a methyl group
Fragment B97Loss of an ethyl group

Industrial Applications

Solvent in Organic Reactions
Due to its non-polar characteristics, this compound is utilized as a solvent in various organic synthesis reactions. Its ability to dissolve non-polar compounds makes it an ideal medium for reactions involving hydrophobic reactants.

Chemical Synthesis
The compound can act as a precursor in the synthesis of more complex organic molecules. Its structure allows for functionalization through various chemical reactions, including halogenation and oxidation, making it valuable in synthetic organic chemistry.

Case Studies

Case Study 1: Use in Reaction Mechanisms
In a study examining the reaction mechanisms of cycloalkanes, researchers utilized this compound to investigate the stability of different conformers. The compound's conformational flexibility was analyzed through NMR spectroscopy, revealing insights into steric interactions and energy profiles during reactions .

Case Study 2: Environmental Monitoring
Another notable application is in environmental monitoring, where this compound serves as a marker for hydrocarbon pollution. Its presence in environmental samples can indicate contamination from industrial activities, aiding in pollution assessment and regulatory compliance .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 1-Ethyl-1-methylcyclohexane in laboratory settings?

  • Methodological Answer : To synthesize this compound, prioritize retrosynthetic analysis to identify feasible precursors (e.g., cyclohexene derivatives). Utilize alkylation or Friedel-Crafts reactions to introduce ethyl and methyl groups. Catalysts like palladium or platinum (for hydrogenation) or Lewis acids (for alkylation) are critical. For example, highlights hydrogenation of 1-Ethylcyclohexene using H₂/Pd to yield ethylcyclohexane derivatives, which can be adapted for dual substituent introduction .

  • Key Steps :

Select starting materials (e.g., cyclohexene with pre-existing substituents).

Optimize reaction conditions (temperature, catalyst loading) to minimize steric clashes.

Purify via fractional distillation or column chromatography.

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodological Answer : Combine NMR (¹H, ¹³C) and GC-MS for structural elucidation. For instance:

  • ¹H NMR : Identify methyl (δ 0.8–1.5 ppm) and ethyl (δ 1.2–1.4 ppm for CH₂, δ 0.9 ppm for CH₃) group signals. Ring protons typically resonate at δ 1.4–2.1 ppm.
  • GC-MS : Look for molecular ion peaks at m/z 140 (C₉H₁₈) and fragmentation patterns (e.g., loss of ethyl/methyl groups).
    confirms analogous structures using NMR, while emphasizes X-ray crystallography for absolute configuration validation .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow volatile organic compound (VOC) guidelines:

  • Use fume hoods for synthesis/purification ( ).
  • Wear nitrile gloves and safety goggles; avoid sparks (flash point ~35°C).
  • Store in airtight containers away from oxidizers. Emergency protocols include soap-water washes for skin contact and immediate ventilation for inhalation .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and methyl groups influence the reactivity of this compound?

  • Methodological Answer : The ethyl group introduces steric hindrance, slowing electrophilic substitution (e.g., halogenation), while the methyl group’s electron-donating effect stabilizes carbocation intermediates. Computational tools (e.g., DFT, as in ) can model transition states to predict regioselectivity. For example, bromination under UV light () favors less hindered positions .

Q. What computational strategies are effective for analyzing the conformational dynamics of this compound?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to study chair vs. boat conformations. Use software like Gaussian or GROMACS with force fields (e.g., OPLS-AA). demonstrates MD for similar cyclohexane derivatives, showing that bulky substituents stabilize chair conformations .

  • Key Parameters :

Simulate in solvent (e.g., hexane) at 298 K.

Calculate energy barriers for ring flipping.

Q. How can contradictory data in reaction yields or product distributions be resolved for derivatives of this compound?

  • Methodological Answer : Systematically vary parameters (catalyst, solvent, temperature) and use statistical tools (e.g., ANOVA). Cross-validate with multiple characterization methods:

  • Chromatography : HPLC to quantify product ratios.
  • Spectroscopy : Compare IR stretches (e.g., C-H bending at 1450 cm⁻¹) across batches.
    stresses reproducibility by detailing experimental conditions in supplementary data .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boiling Points and Molecular Structure

The boiling point (BP) of 1-ethyl-1-methylcyclohexane (152.16°C) is significantly higher than those of 1,1,3-trimethylcyclohexane (136.63°C) and 1,1,4-trimethylcyclohexane (135°C) due to increased molecular weight and branching . However, it is lower than propylcyclohexane (156.72°C), a straight-chain analog, highlighting how branching reduces intermolecular van der Waals forces compared to linear structures . Notably, computational models underestimate the experimental BP of this compound by ~6–7°C, suggesting limitations in predicting steric interactions .

Table 1: Boiling Point Comparison of Cyclohexane Derivatives

Compound Experimental BP (°C) Calculated BP 1 (°C) Calculated BP 2 (°C)
This compound 152.16 145.35 145.61
1,1,3-Trimethylcyclohexane 136.63 138.53 137.22
Propylcyclohexane 156.72 159.00 160.30
Isopropylcyclohexane 154.76 152.18 154.45

Positional Isomerism

  • 1-Ethyl-3-methylcyclohexane: This isomer has substituents on carbons 1 and 3, reducing steric hindrance compared to the 1,1-disubstituted structure.
  • 1-Ethyl-2-(1-methylethyl)cyclohexane (C₁₁H₂₂): With a bulkier isopropyl group at C2, this compound exhibits a higher molecular weight (154.29 g/mol) and likely lower volatility than this compound .

Functionalized Derivatives

  • Methyl 1-ethylcyclohexyl ether (C₉H₁₈O): This ether derivative has a BP of 72–80°C, lower than this compound due to the polar ether group reducing hydrophobic interactions .
  • Ethyl 2-amino-1-cyclohexene-1-carboxylate: A cyclohexene derivative with an amine and ester group, this compound exemplifies how functionalization introduces reactivity and polarity absent in purely aliphatic analogs .

Key Research Findings

Branching Effects : Branched derivatives like this compound exhibit lower boiling points than their linear counterparts (e.g., propylcyclohexane) due to reduced surface area for intermolecular interactions .

Computational Challenges : Predictive models for boiling points show deviations for 1,1-disubstituted cyclohexanes, underscoring the need for improved steric parameterization .

Preparation Methods

Acid-Catalyzed Dehydration and Alkylation

The most documented synthesis involves a two-step process starting from 1-methylcyclohexanol. In the first step, aqueous PCl5_5 facilitates dehydration to form 1-methylcyclohexene via an E1 mechanism . The reaction proceeds through carbocation formation at the tertiary carbon, followed by β-hydrogen elimination. The intermediate alkene is then subjected to ethylation using tetralin (1,2,3,4-tetrahydronaphthalene) as a hydrogen donor in a Friedel-Crafts-type alkylation . This method, reported by Buck et al. in 1948, achieves moderate yields, though exact quantitative data remain unspecified .

Key considerations:

  • Reaction conditions : The alkylation step requires anhydrous conditions to prevent hydrolysis of the Lewis acid catalyst.

  • Stereochemical outcomes : The tetrahedral geometry of the cyclohexane ring ensures minimal steric hindrance, favoring the equatorial orientation of substituents .

Grignard Reagent-Based Alkylation

An alternative approach involves the reaction of 1-methylcyclohexanone with ethylmagnesium bromide (Grignard reagent). The ketone undergoes nucleophilic addition to form a tertiary alcohol intermediate, which is subsequently dehydrated using acidic conditions (e.g., H2_2SO4_4) to yield the target compound .

Mechanistic steps :

  • Nucleophilic attack by the Grignard reagent on the carbonyl carbon.

  • Protonation of the alkoxide intermediate to form 1-ethyl-1-methylcyclohexanol.

  • Acid-catalyzed dehydration via a carbocation mechanism, yielding this compound .

This method offers higher regioselectivity compared to Friedel-Crafts alkylation but requires stringent moisture control to prevent reagent decomposition .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
Acid-catalyzed alkylation1-MethylcyclohexanolPCl5_5, tetralinModerateScalable for industrial productionRequires toxic PCl5_5
Grignard alkylation1-MethylcyclohexanoneEtMgBr, H2_2SO4_4HighHigh regioselectivityMoisture-sensitive reagents
Catalytic hydrogenation1-Ethyl-1-methylcyclohexeneH2_2, Pd/CHighStereochemical controlMulti-step synthesis

Analytical Characterization

Spectroscopic Identification

  • IR Spectroscopy : The C-H stretching vibrations of the cyclohexane ring appear at 2850–2960 cm1^{-1}, while the absence of peaks above 3000 cm1^{-1} confirms saturation .

  • 1^1H NMR : Signals at δ 1.13 ppm (singlet, 6H, methyl groups) and δ 1.76 ppm (multiplet, 4H, cyclohexane ring protons) align with the expected structure .

  • GC-MS : The molecular ion peak at m/z 126 (C9_9H_{18}$$$$^+) and fragments at m/z 111 (loss of CH3_3) and m/z 97 (loss of C2_2H5_5) corroborate the structure .

Chromatographic Analysis

  • Kovats Retention Index : Reported as 1982 on non-polar stationary phases, aiding in GC-based identification .

Properties

CAS No.

30677-34-0

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1-ethyl-1-methylcyclohexane

InChI

InChI=1S/C9H18/c1-3-9(2)7-5-4-6-8-9/h3-8H2,1-2H3

InChI Key

YPJRYQGOKHKNKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C

Origin of Product

United States

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